molecular formula C21H18O4 B5848725 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate

2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate

Cat. No. B5848725
M. Wt: 334.4 g/mol
InChI Key: XDAPWEFLOAWFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate, also known as NAE-8, is a synthetic compound that has gained attention in the scientific community due to its potential health benefits. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate is not fully understood, but it is believed to work by modulating the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to reduce oxidative stress in cells and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its potential health benefits have not been fully explored, which limits its potential applications.

Future Directions

There are several future directions for research on 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate. One area of interest is the potential use of 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate in the treatment of inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate and to explore its potential health benefits.

Synthesis Methods

2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate can be synthesized through various methods, one of which involves the reaction of 2-naphthol with 2-bromoacetylacetone in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with 2-methylphenol and acetic anhydride to yield 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate. Another method involves the reaction of 2-naphthol with 2-bromoacetyl chloride in the presence of triethylamine and dichloromethane, followed by the reaction with 2-methylphenol and acetic anhydride to form 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate.

Scientific Research Applications

2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate has been studied for its potential health benefits, particularly in the areas of inflammation and oxidative stress. Studies have shown that 2-(2-naphthyl)-2-oxoethyl (2-methylphenoxy)acetate has anti-inflammatory properties and can reduce oxidative stress in cells. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2-(2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-15-6-2-5-9-20(15)24-14-21(23)25-13-19(22)18-11-10-16-7-3-4-8-17(16)12-18/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAPWEFLOAWFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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